molecular formula C10H10ClN7O B14152825 2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B14152825
M. Wt: 279.68 g/mol
InChI Key: FWKQGBOBWYPWDS-WLRTZDKTSA-N
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Description

2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring, an amine group, and a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide typically involves the following steps:

    Amination of 5-aminotetrazole:

    Formation of Schiff Base: The next step involves the condensation of the aminotetrazole derivative with 2-chlorobenzaldehyde to form the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism by which 2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide exerts its effects involves its interaction with specific molecular targets. The Schiff base linkage allows it to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide is unique due to its combination of a tetrazole ring and a Schiff base linkage, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10ClN7O

Molecular Weight

279.68 g/mol

IUPAC Name

2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H10ClN7O/c11-8-4-2-1-3-7(8)5-13-14-9(19)6-18-16-10(12)15-17-18/h1-5H,6H2,(H2,12,16)(H,14,19)/b13-5+

InChI Key

FWKQGBOBWYPWDS-WLRTZDKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C(N=N2)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2N=C(N=N2)N)Cl

solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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